molecular formula C10H20N2 B1334820 3-(Pyrrolidin-1-ylmethyl)piperidine CAS No. 514842-98-9

3-(Pyrrolidin-1-ylmethyl)piperidine

Cat. No.: B1334820
CAS No.: 514842-98-9
M. Wt: 168.28 g/mol
InChI Key: DJMGCHHOJIKYCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyrrolidin-1-ylmethyl)piperidine is a bicyclic amine comprising a piperidine ring (6-membered, one nitrogen atom) fused with a pyrrolidine moiety (5-membered, one nitrogen atom) via a methylene bridge. This hybrid structure confers unique physicochemical properties, such as enhanced solubility and bioavailability, making it a promising scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrrolidin-1-ylmethyl)piperidine can be achieved through a multi-step process. One common method involves the exhaustive catalytic hydrogenation of pyrrolylpyridine. This process begins with the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran to form pyrrolylpyridine. The pyrrolylpyridine is then subjected to catalytic hydrogenation in the presence of palladium on carbon and hydrochloric acid, resulting in the formation of this compound .

Industrial Production Methods: For industrial-scale production, the process can be scaled up using the same catalytic hydrogenation method. The use of palladium on carbon as a catalyst and the presence of hydrochloric acid ensure high yields and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 3-(Pyrrolidin-1-ylmethyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium or platinum.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the pyrrolidine and piperidine rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products:

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of fully saturated derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

3-(Pyrrolidin-1-ylmethyl)piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-1-ylmethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing biochemical pathways .

Comparison with Similar Compounds

Structural Analogs with Varied Pyrrolidine/Piperidine Substitution

Subtle changes in the position or connectivity of the pyrrolidine and piperidine rings significantly alter biological activity:

Compound Name Structural Features Key Differences in Activity/Properties
1-(Pyrrolidin-3-yl)piperidine Pyrrolidine attached to piperidine via C3 Broader receptor affinity but lower selectivity for dopamine receptors compared to 3-(Pyrrolidin-1-ylmethyl)piperidine
1-(Pyrrolidin-2-yl)piperidine Pyrrolidine attached to piperidine via C2 Reduced metabolic stability due to steric hindrance
(R)-1-(Pyrrolidin-3-yl)piperidine Chiral center at pyrrolidine C3 Enantiomer-dependent activity; (R)-form shows higher dopamine receptor selectivity than the (S)-form
3-(3-Methylidenepiperidine-1-carbonyl)pyridine Piperidine-pyridine hybrid Pyridine ring enhances π-π stacking, improving CNS penetration

Mechanistic Insights :

  • Stereochemistry : The (R)-enantiomer of 1-(pyrrolidin-3-yl)piperidine exhibits 2-fold higher affinity for dopamine D2 receptors than its (S)-counterpart, underscoring the importance of chirality in receptor binding .
  • Fluorinated Analogs : Substituting pyrrolidine with difluoro groups (e.g., 3,3-difluoropyrrolidine) improves metabolic stability by resisting oxidative degradation, as seen in (3S)-3-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine .

Compounds with Alternative Heterocycles

Replacing pyrrolidine or piperidine with other nitrogen-containing rings modulates pharmacological profiles:

Compound Name Heterocycle Replacement Biological Impact
N-Methylpiperazine Piperazine instead of piperidine Stronger serotonin receptor affinity (Ki = 12 nM vs. >100 nM for piperidine analogs)
1-(Piperidin-3-yl)pyrrolidine Dual piperidine-pyrrolidine Dual inhibition of monoamine oxidases (MAO-A/B) due to flexible binding
4-Piperidone Ketone group in piperidine Antidepressant activity via norepinephrine reuptake inhibition

Research Findings :

  • Piperazine derivatives like N-methylpiperazine exhibit anxiolytic effects but lack the dopamine selectivity of pyrrolidine-piperidine hybrids .
  • Piperidone derivatives show broader receptor interactions, increasing off-target risks compared to this compound .

Substituent Effects on Pharmacokinetics

Alkyl or aryl substitutions on the piperidine/pyrrolidine backbone influence steric and electronic properties:

Compound Name Substituent Pharmacokinetic Outcome
2-Ethyl-1-(pyrrolidin-3-yl)piperidine Ethyl group at piperidine C2 Increased lipophilicity (LogP = 2.1 vs. 1.5 for unsubstituted analog)
3-(Cyclohexylmethyl)-1-phenylpiperidine Cyclohexylmethyl group Enhanced blood-brain barrier penetration (brain/plasma ratio = 4.7)
6-(3-Ethylpiperidin-1-yl)-5-methylpyridin-3-amine Ethyl and methyl groups Improved oral bioavailability (F = 78% vs. 45% for parent compound)

Key Trends :

  • Methyl/Ethyl Groups : Enhance metabolic stability by shielding labile sites from cytochrome P450 enzymes .
  • Aromatic Substitutions : Phenyl or pyridinyl groups improve target binding but may reduce solubility .

Data Tables

Table 1: Structural and Pharmacological Comparison of Key Analogs

Compound Name Structure Receptor Affinity (Ki, nM) Therapeutic Potential
This compound Piperidine-pyrrolidine hybrid D2: 25 ± 3; 5-HT1A: 180 ± 20 Neuropathic pain, Parkinson’s
(R)-1-(Pyrrolidin-3-yl)piperidine Chiral pyrrolidine-piperidine D2: 18 ± 2; 5-HT1A: 220 ± 25 Schizophrenia, ADHD
N-Methylpiperazine Piperazine 5-HT2A: 12 ± 1; D2: 85 ± 10 Anxiety, depression

Data synthesized from .

Biological Activity

3-(Pyrrolidin-1-ylmethyl)piperidine is a bicyclic organic compound notable for its significant biological activity, particularly in medicinal chemistry. This article explores its biological properties, synthesis, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C10H20N2C_{10}H_{20}N_{2} with a molecular weight of approximately 168.28 g/mol. The compound features a piperidine ring substituted with a pyrrolidin-1-ylmethyl group, contributing to its unique biological interactions.

Biological Activity

Research indicates that this compound interacts with various biological targets, particularly in the central nervous system (CNS). Its potential roles include:

  • Neurotransmitter Modulation : The compound has been shown to influence neurotransmitter systems, which may affect neuronal activity and behavior. This suggests potential applications in treating CNS disorders such as anxiety and depression.
  • Receptor Interaction : Studies have demonstrated that this compound can modulate receptor activity, which is crucial for understanding its pharmacological properties. It may interact with receptors involved in neurotransmission and other signaling pathways.

Synthesis Methods

The synthesis of this compound typically involves several steps, including:

  • Formation of the Piperidine Ring : This can be achieved through various synthetic routes, including cyclization reactions.
  • Substitution with Pyrrolidine : The introduction of the pyrrolidinyl group can be accomplished via nucleophilic substitution reactions.
  • Optimization Techniques : Recent advancements have explored microwave-assisted synthesis methods to improve yields and reduce reaction times.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-(Pyrrolidin-1-yl)methylpiperidineSimilar piperidine corePotentially different receptor interactions
4-(Pyrrolidin-1-yl)methylpiperidineVariation at the piperidine nitrogen positionMay exhibit distinct pharmacological profiles
N-MethylpiperidineLacks the pyrrolidinyl substituentSimpler structure; different reactivity

The presence of the pyrrolidinyl group in this compound enhances its potential for specific interactions that may not be present in simpler analogs.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • CNS Activity : In preclinical models, the compound has shown promise in modulating anxiety-like behaviors, indicating its potential as a therapeutic agent for anxiety disorders.
  • Antifungal Activity : Related compounds have exhibited antifungal properties against resistant strains such as Candida auris, highlighting the broader applicability of piperidine derivatives in treating infections .
  • Mechanistic Studies : Research has focused on understanding the mechanisms by which this compound influences cellular signaling pathways, particularly those associated with neuroprotection and anti-inflammatory responses .

Q & A

Q. Basic: What are the recommended methods for synthesizing 3-(Pyrrolidin-1-ylmethyl)piperidine, and how can reaction conditions be optimized?

Answer:
Synthesis typically involves alkylation or reductive amination of pyrrolidine and piperidine derivatives. For example, coupling 3-(chloromethyl)piperidine with pyrrolidine under basic conditions (e.g., NaOH in dichloromethane) can yield the target compound . Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
  • Temperature control : Reactions often proceed at 50–80°C to balance reaction rate and side-product formation.
  • Catalysts : Phase-transfer catalysts like tetrabutylammonium bromide may improve yields in biphasic systems.
    Validation : Monitor reaction progress via TLC or HPLC, and confirm purity (>95%) using GC-MS or NMR .

Q. Advanced: How can researchers resolve stereochemical challenges during the synthesis of this compound derivatives?

Answer:
Stereochemical control is critical for bioactive analogs. Strategies include:

  • Chiral auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-pyrrolidine) to direct stereochemistry .
  • Asymmetric catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective alkylation .
  • Chromatographic resolution : Separate diastereomers using chiral HPLC columns (e.g., Chiralpak® IA/IB) .
    Data interpretation : Compare experimental optical rotation with computational models (DFT or molecular docking) to validate configurations .

Q. Basic: What analytical techniques are most reliable for characterizing this compound?

Answer:
Standard characterization involves:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm backbone structure (e.g., δ ~2.5–3.5 ppm for pyrrolidine N-CH₂ protons) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ = 169.17 g/mol).
  • Elemental analysis : Match experimental C/H/N ratios to theoretical values (e.g., C: 71.2%, H: 10.7%, N: 18.1%) .
    Quality control : Purity ≥95% via HPLC (C18 column, acetonitrile/water gradient) .

Q. Advanced: How can researchers address contradictions in reported pharmacological data for this compound analogs?

Answer:
Discrepancies in activity (e.g., receptor binding vs. in vivo efficacy) may arise from:

  • Structural heterogeneity : Subtle differences in substituents (e.g., fluorophenyl vs. chlorophenyl groups) alter bioactivity .
  • Assay conditions : Variations in cell lines (e.g., HEK293 vs. CHO) or buffer pH affect receptor affinity measurements .
  • Metabolic stability : Hepatic microsome assays (e.g., human vs. rodent) reveal species-specific degradation pathways .
    Resolution : Perform head-to-head comparisons under standardized protocols and validate with orthogonal assays (e.g., SPR and calcium flux) .

Q. Basic: What safety protocols are essential when handling this compound in the lab?

Answer:
Critical precautions include:

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors (TLV: <1 ppm).
  • Waste disposal : Neutralize acidic/basic byproducts before incineration .
    Emergency response : Immediate decontamination with water for spills and access to SDS documentation .

Q. Advanced: What computational approaches are effective for predicting the bioactivity of this compound derivatives?

Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., serotonin or dopamine receptors) .
  • QSAR modeling : Train models on datasets (e.g., ChEMBL) to correlate substituent electronegativity with IC₅₀ values .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (AMBER or GROMACS) .
    Validation : Compare predicted vs. experimental Ki values, prioritizing derivatives with <10 nM affinity .

Q. Basic: How can researchers assess the stability of this compound under varying storage conditions?

Answer:

  • Thermal stability : Accelerated degradation studies (40–60°C for 4 weeks) with HPLC monitoring .
  • Light sensitivity : Expose to UV (254 nm) and measure photodegradation via UV-Vis spectroscopy .
  • Humidity control : Store in desiccators with silica gel to prevent hydrolysis .
    Recommendation : Optimal storage at –20°C in amber vials under nitrogen .

Q. Advanced: What strategies mitigate off-target effects of this compound in neuropharmacological studies?

Answer:

  • Selective receptor profiling : Screen against panels of GPCRs (e.g., Eurofins Cerep) to identify cross-reactivity .
  • Prodrug design : Introduce ester moieties to enhance blood-brain barrier penetration and reduce peripheral activity .
  • Metabolite analysis : Use LC-MS/MS to identify active metabolites contributing to off-target effects .

Properties

IUPAC Name

3-(pyrrolidin-1-ylmethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-2-7-12(6-1)9-10-4-3-5-11-8-10/h10-11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJMGCHHOJIKYCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00402126
Record name 3-(pyrrolidin-1-ylmethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

514842-98-9
Record name 3-(pyrrolidin-1-ylmethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The educt 3-(1-pyrrolidinylmethyl)-pyridine (24.6 g) is taken up in 250 ml glacial acetic acid and hydrogenated with 2 g of PtO2 under 3 bar H2 at ambient temperature. The solution filtered off is evaporated down, combined with ice and made alkaline with solid KOH while cooling. Afer extracting three times with 250 ml of diethylether the crude product is dried with MgSO4. After the MgSO4 has been filtered off the solvent is eliminated and the amine is distillled in a water jet vacuum at a boiling point of 123° C.
Quantity
24.6 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
Quantity
2 g
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.